
2-ethoxy-N-(2-phenylethyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(2-phenylethyl)-1-naphthamide, also known as SKF-38393, is a selective dopamine D1 receptor agonist. It has been widely used in scientific research to investigate the biochemical and physiological effects of dopamine D1 receptor activation.
Mecanismo De Acción
2-ethoxy-N-(2-phenylethyl)-1-naphthamide selectively binds to and activates dopamine D1 receptors, which are G protein-coupled receptors located in the brain and other tissues. Activation of dopamine D1 receptors leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, including ion channels, transcription factors, and other signaling molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mediated by its selective activation of dopamine D1 receptors. These effects include increased cAMP production, activation of PKA, and modulation of ion channels and gene expression. In particular, this compound has been shown to enhance cognitive function, improve motor function in Parkinson's disease, and reduce drug-seeking behavior in addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-ethoxy-N-(2-phenylethyl)-1-naphthamide in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to investigate the specific effects of dopamine D1 receptor activation without interference from other receptors. Additionally, this compound has been extensively characterized in previous studies, allowing for easy comparison of results across different laboratories. However, one limitation of using this compound is its relatively low potency compared to other dopamine D1 receptor agonists. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects or toxicity.
Direcciones Futuras
There are many potential future directions for research on 2-ethoxy-N-(2-phenylethyl)-1-naphthamide and dopamine D1 receptors. One area of interest is the role of dopamine D1 receptors in neurological disorders such as schizophrenia and depression. Additionally, further investigation of the intracellular signaling pathways activated by dopamine D1 receptor activation could provide insights into the mechanisms underlying its effects on synaptic plasticity and gene expression. Finally, the development of more potent and selective dopamine D1 receptor agonists could further enhance our understanding of the physiological and pathological roles of dopamine D1 receptors.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-(2-phenylethyl)-1-naphthamide involves the reaction of 2-naphthoyl chloride with 2-phenylethylamine in the presence of sodium hydride. The resulting intermediate is then reacted with ethyl iodide to yield the final product, this compound. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(2-phenylethyl)-1-naphthamide has been extensively used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to enhance cognitive function, improve motor function in Parkinson's disease, and reduce drug-seeking behavior in addiction. Additionally, this compound has been used to study the effects of dopamine D1 receptor activation on synaptic plasticity, gene expression, and intracellular signaling pathways.
Propiedades
Fórmula molecular |
C21H21NO2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-ethoxy-N-(2-phenylethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H21NO2/c1-2-24-19-13-12-17-10-6-7-11-18(17)20(19)21(23)22-15-14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,22,23) |
Clave InChI |
DSQQMABJNNINAZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC=CC=C3 |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




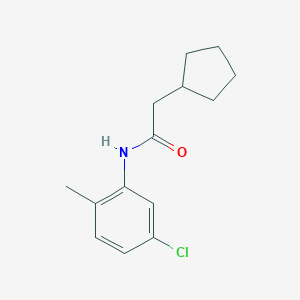
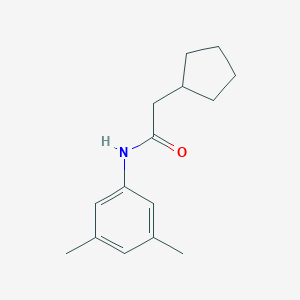

![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
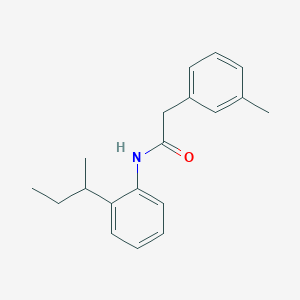
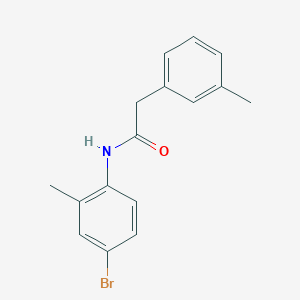

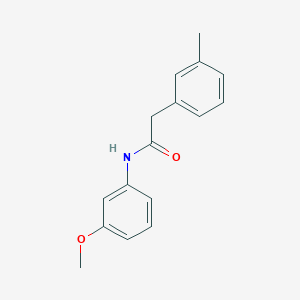


![N-[4-(diethylamino)-2-methylphenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308718.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)